molecular formula C22H19N3O2 B4523616 2-methyl-1-oxo-3-phenyl-N-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

2-methyl-1-oxo-3-phenyl-N-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B4523616
M. Wt: 357.4 g/mol
InChI Key: DEQXHLJCXNAUCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-methyl-1-oxo-3-phenyl-N-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide” is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including a pyridine ring, a phenyl group, and a carboxamide moiety, contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-methyl-1-oxo-3-phenyl-N-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoquinoline Core: Starting from a suitable precursor, such as a benzylamine derivative, the isoquinoline core can be constructed through a Pictet-Spengler reaction.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction using a pyridine derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction using an appropriate carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridine rings, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated isoquinoline derivatives, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, isoquinoline derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar activities.

Medicine

Medicinally, compounds with similar structures have been investigated for their potential as anti-cancer, anti-inflammatory, or neuroprotective agents.

Industry

In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “2-methyl-1-oxo-3-phenyl-N-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide” would depend on its specific biological target. Generally, isoquinoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxamide group.

    2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the pyridine ring.

    N-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide: Lacks the phenyl group.

Uniqueness

The uniqueness of “2-methyl-1-oxo-3-phenyl-N-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide” lies in its combination of functional groups, which can lead to unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-methyl-1-oxo-3-phenyl-N-pyridin-2-yl-3,4-dihydroisoquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-25-20(15-9-3-2-4-10-15)19(16-11-5-6-12-17(16)22(25)27)21(26)24-18-13-7-8-14-23-18/h2-14,19-20H,1H3,(H,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQXHLJCXNAUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-1-oxo-3-phenyl-N-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-methyl-1-oxo-3-phenyl-N-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
2-methyl-1-oxo-3-phenyl-N-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Reactant of Route 4
Reactant of Route 4
2-methyl-1-oxo-3-phenyl-N-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Reactant of Route 5
Reactant of Route 5
2-methyl-1-oxo-3-phenyl-N-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Reactant of Route 6
2-methyl-1-oxo-3-phenyl-N-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.